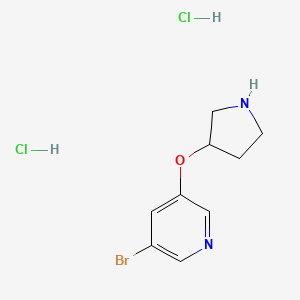

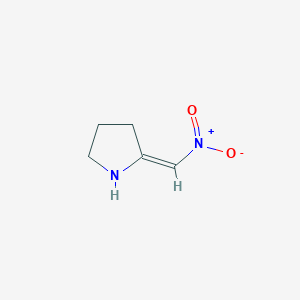

(2E)-2-(nitromethylidene)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are used as building blocks in the synthesis of various pharmaceuticals .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One such method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . Another method uses proline as a viable synthetic precursor .Molecular Structure Analysis

The molecular structure of pyrrolidines involves a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom is sp3 hybridized .Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For example, they can be involved in multi-component reactions to assemble complex molecules . They can also undergo C–H functionalization to produce pyrrolinium-based ionic liquid crystals .Physical And Chemical Properties Analysis

Pyrrolidines have unique physical and chemical properties. For instance, pyrrolidinium-based ionic liquid crystals, synthesized through the C–H functionalization of pyrrolidine, were found to stabilize numerous mesophases over a wide thermal range .科学的研究の応用

Synthesis of Organic Compounds

Pyrrolidine is commonly used as a building block in the synthesis of various organic compounds. It is particularly useful in activating ketones and aldehydes toward nucleophilic addition and promoting aldol condensation by forming enamine .

Catalytic Asymmetric Synthesis

Pyrrolidine derivatives are involved in catalytic asymmetric synthesis, which is crucial for creating chiral molecules. These molecules are widely present in natural products and bio-significant molecules .

Metal-Free C–H Functionalization

Research has been conducted on metal-free direct C–H functionalization of pyrrolidine, leading to the production of pyrrolinium-based ionic mesogens. These mesogens have been found to stabilize numerous mesophases over a wide thermal range .

Synthesis of Chiral Catalysts

Chiral hydroxylated pyrrolidine catalysts have been synthesized from natural sugars like D-arabinose. These catalysts can introduce various aromatic substituents, which enables optimization of catalyst performance .

Nitrile Stabilized Synthesis

An efficient methodology for the synthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides has been demonstrated, involving the formation of pyrrolidin-3-ylidenemethylium carbocation .

作用機序

Target of Action

Pyrrolidine derivatives have been found to interact with various biological targets, such as cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of many drugs and endogenous compounds.

Mode of Action

It’s known that pyrrolidine derivatives can undergo various transformations catalyzed by enzymes like cytochrome p450 . For instance, these enzymes can catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biochemical reactions, including those catalyzed by cytochrome p450 enzymes .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body .

Result of Action

The transformation of pyrrolidine derivatives catalyzed by enzymes like cytochrome p450 can lead to the synthesis of various compounds, potentially affecting cellular processes .

Action Environment

The action of (2E)-2-(nitromethylidene)pyrrolidine can be influenced by various environmental factors. For instance, the dynamics of pyrrolidine rings can be affected by the crystallographic environment, leading to differing dynamics in crystallographically distinct pyrrolidine rings .

Safety and Hazards

特性

IUPAC Name |

(2E)-2-(nitromethylidene)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMGDZMCCPSUFI-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[N+](=O)[O-])NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\[N+](=O)[O-])/NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(nitromethylidene)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)

![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)